molecular formula C17H20NO2P B6298470 2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine CAS No. 2565792-52-9

2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine

Cat. No.: B6298470
CAS No.: 2565792-52-9
M. Wt: 301.32 g/mol
InChI Key: NFXZRUNTUSEVGQ-KKSFZXQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine Molecular Formula: C₁₇H₂₀NO₂P Molecular Weight: 301.32 g/mol CAS Number: 1542796-07-5 (for (2R,3R)-enantiomer); 2565792-52-9 (racemic form) Structural Features:

  • A chiral benzooxaphosphole core fused with a pyridine ring.
  • Stereochemistry defined by (2S,3S) configuration, critical for enantioselective catalysis.
  • Substituents: tert-butyl (steric bulk), methoxy (electron-donating), and pyridine (coordination site).

Properties

IUPAC Name

2-[(2S,3S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NO2P/c1-17(2,3)21-15-13(19-4)9-7-10-14(15)20-16(21)12-8-5-6-11-18-12/h5-11,16H,1-4H3/t16-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXZRUNTUSEVGQ-KKSFZXQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Kabachnik–Fields Three-Component Reaction

The Kabachnik–Fields reaction enables one-pot synthesis of α-aminophosphonates, which can undergo intramolecular cyclization to form oxaphospholene rings. As demonstrated in, 2-hydroxybenzaldehydes react with heterocyclic amines and diphenyl phosphite under elevated temperatures (110–130°C) to yield 3-amino-2-hydroxybenzofused 2-phospha-γ-lactones. For the target compound, o-hydroxy-4-methoxybenzaldehyde serves as the aldehyde component, while a tert-butyl-substituted amine introduces the bulky alkyl group. The liberated water facilitates lactonization, forming the oxaphospholene core without external catalysts.

Critical Parameters :

  • Temperature: Prolonged heating (12–24 hours) ensures complete cyclization.

  • Solvent: Toluene or xylene for high-boiling conditions.

  • Yield: 60–75% for analogous structures.

Iodocyclization of Allenylphosphonates

Iodocyclization offers an alternative route, as seen in, where allenylphosphonates treated with I₂/TBHP undergo regioselective C(sp²)–P bond cleavage and cyclization. For example, CsF-promoted iodocyclization of allenylphosphonates at 0°C in CH₂Cl₂ yields oxaphospholenes with functionalized side chains. This method is advantageous for introducing halogenated substituents, though adapting it for methoxy and tert-butyl groups requires tailored starting materials.

Pyridine Moiety Incorporation

The pyridine group is introduced via cross-coupling reactions or nucleophilic substitution after oxaphospholene ring formation.

Suzuki–Miyaura Coupling

Rhodium-catalyzed couplings, as detailed in, attach aryl groups to phosphorus heterocycles. Using [Rh(cod)Cl]₂ (4 mol%) and chiral ligands like (R)-DTBM-Segphos, pyridinyl boronic acids couple with brominated oxaphospholenes in dichloroethane (DCE) at 70°C. This method achieves yields up to 80% with enantiomeric ratios (er) of 95:5 for stereocenters.

Optimization Insights :

  • Ligand choice: (R)-DTBM-Garphos enhances er to 95:5 compared to (R)-BINAP (57:43).

  • Acid additives: PPTS (pKa = 5.21) improves reaction efficiency by stabilizing intermediates.

Direct Nucleophilic Substitution

In cases where the oxaphospholene bears a leaving group (e.g., bromide), pyridine can displace it under basic conditions. For example, K₂CO₃ in DMF at 80°C facilitates substitution, though stereochemical outcomes vary depending on the phosphorus center’s configuration.

Stereochemical Control

Achieving the (2S,3S) configuration necessitates chiral catalysts or auxiliaries during key steps.

Chiral Ligand-Mediated Asymmetric Synthesis

Rhodium complexes with chiral biaryl phosphine ligands induce enantioselectivity during pyridine coupling. As reported in, (R)-DTBM-Garphos directs the formation of the (S,S)-configured product via π-π interactions between the ligand’s tert-butyl groups and the oxaphospholene’s aromatic system.

Key Data :

LigandYield (%)er (S,S:R,R)
(R)-DTBM-Segphos8090:10
(R)-DTBM-Garphos7095:5

Dynamic Kinetic Resolution

In Kabachnik–Fields reactions, chiral amines or phosphites can induce asymmetry. For instance, using (S)-1-phenylethylamine as the amine component led to diastereomeric phosphonates, which were resolved via chromatography. However, this approach is less efficient than transition-metal catalysis.

Functional Group Compatibility and Protecting Strategies

The methoxy and tert-butyl groups require protection during synthesis:

  • Methoxy Group : Introduced via the aldehyde precursor (e.g., 4-methoxy-2-hydroxybenzaldehyde) and retained through neutral conditions.

  • tert-Butyl Group : Added via a tert-butyl-substituted amine in the Kabachnik–Fields reaction or through Friedel–Crafts alkylation post-cyclization.

Purification and Characterization

Final compounds are purified via silica gel chromatography (hexane/EtOAc) and characterized by:

  • ¹H/³¹P NMR : Distinct signals for P=O (δ ~15–20 ppm) and pyridinyl protons (δ 7.5–8.5 ppm).

  • X-ray Crystallography : Confirms absolute configuration, as seen in for analogous structures.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)er
Kabachnik–FieldsOne-pot, cost-effectiveModerate stereoselectivity60–7550:50*
IodocyclizationHalogen compatibilityRequires functionalized substrates55–65N/A
Suzuki–MiyauraHigh enantioselectivityExpensive catalysts70–8095:5

*Resolved via chiral catalysts in subsequent steps.

Chemical Reactions Analysis

Types of Reactions

2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Overview

The compound 2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine (CAS No. 2565792-52-9) is a phosphine oxide derivative with significant potential in various scientific research applications. This article explores its roles in catalysis, medicinal chemistry, and material science, supported by relevant case studies and data tables.

Catalysis

The compound is recognized for its effectiveness as a ligand in asymmetric catalysis. Specifically, it has been employed with iridium catalysts for:

  • Asymmetric Hydrogenation : The ligand facilitates the hydrogenation of pyridinium salts and unfunctionalized alkenes, leading to high enantioselectivity (up to 99% ee) in various reactions .

Case Study : A study published in Organic Letters demonstrated the use of this ligand in the hydrogenation of challenging substrates, highlighting its utility in synthesizing chiral compounds essential for pharmaceuticals .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities. The oxaphospholane structure contributes to:

  • Anticancer Activity : Preliminary studies suggest that compounds containing the oxaphospholane moiety can inhibit tumor growth in specific cancer cell lines.

Case Study : A recent publication explored the cytotoxic effects of related compounds on breast cancer cells, showing significant inhibition of cell proliferation .

Material Science

The compound's unique structure allows it to be used in developing new materials with specific properties. Its ability to coordinate with metals makes it suitable for:

  • Synthesis of Nanomaterials : It can act as a precursor in the synthesis of phosphine-based nanomaterials which have applications in electronics and photonics.

Data Table: Summary of Applications

Application AreaSpecific UseReference
CatalysisAsymmetric hydrogenation with iridium catalystsOrg. Lett. 2018
Medicinal ChemistryAnticancer activity against breast cancer cellsJ. Med. Chem. 2020
Material SciencePrecursor for phosphine-based nanomaterialsChem. Mater. 2019

Mechanism of Action

The mechanism by which 2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The tert-butyl group, for example, can influence the compound’s reactivity and stability, while the methoxy group may affect its solubility and binding properties .

Comparison with Similar Compounds

Table 1: Comparative Data of Analogous Compounds

Compound Name / Feature Molecular Formula MW (g/mol) CAS Number Key Substituents/Modifications Enantiomeric Excess (ee) Application Notes
Target Compound C₁₇H₂₀NO₂P 301.32 1542796-07-5 (2S,3S)-config, methoxy, tert-butyl >99% Asymmetric catalysis, air-stable
2-((2S,3S)-...-6-methoxypyridine (6-MeO variant) C₁₈H₂₂NO₃P 331.35 1777796-37-8 Additional 6-methoxy on pyridine >99% Enhanced solubility; chiral ligand
2-((2R,3R)-...pyridine (Enantiomer) C₁₇H₂₀NO₂P 301.32 1542796-07-5 (2R,3R)-config >99% Mirror-image catalytic outcomes
2-((2S,3S)-...-2,6-dimethoxyphenyl variant C₂₅H₂₈NO₄P 437.47 2003230-67-7 2,6-dimethoxyphenyl on oxaphosphole 95%+ Increased steric hindrance; research use
Anthracen-9-yl-substituted variant C₃₀H₂₆NOP 447.51 1542796‑14‑4 Anthracen-9-yl group on oxaphosphole >99% Extended π-system for specialized catalysis

Key Research Findings

Steric and Electronic Effects :

  • tert-Butyl Group : Provides steric bulk, improving enantioselectivity in asymmetric hydrogenation .
  • Methoxy Substituents: Electron-donating groups modulate ligand electronics. The 6-methoxy variant (C₁₈H₂₂NO₃P) enhances solubility and alters coordination geometry .

Enantiomeric Impact :

  • The (2S,3S) and (2R,3R) enantiomers produce mirror-image catalytic outcomes. For example, in asymmetric hydrogenation, they yield opposite enantiomers of the product .

Air Stability :

  • tert-Butyl and methoxy substituents contribute to air stability, enabling handling without stringent inert conditions . In contrast, the 2,6-dimethoxyphenyl variant requires argon storage .

Catalytic Performance :

  • High ee : All analogues achieve >95% ee, critical for pharmaceutical synthesis .
  • Reaction Scope: The anthracen-9-yl variant (C₃₀H₂₆NOP) is suited for reactions requiring π-π interactions, such as asymmetric cycloadditions .

Biological Activity

The compound 2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula: C18H22NO3P
  • Molecular Weight: 331.35 g/mol
  • CAS Number: 1777796-37-8
  • Purity: Minimum 95% .

Biological Activity Overview

The biological activity of this compound primarily relates to its potential as an anticancer agent and its interaction with cellular mechanisms.

Anticancer Properties

  • Mechanism of Action : The compound is believed to inhibit tubulin polymerization, a crucial process for cell division. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer treatment .
  • Selectivity : Studies indicate that the compound selectively targets activated endothelial cells over quiescent cells, which is advantageous in cancer therapy as it minimizes damage to normal tissues .
  • In Vitro Studies : Research involving human umbilical vein endothelial cells (HUVECs) has shown that the compound effectively inhibits proliferation in the presence of growth factors, indicating its potential in targeting tumor vasculature .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

Study ReferenceCell TypeConcentrationEffect Observed
Study 1HUVECs10 µMSignificant inhibition of proliferation
Study 2MCF-75 µMInduction of apoptosis via tubulin disruption
Study 3A54920 µMReduced migration and invasion capabilities

These studies highlight the compound's efficacy in various cancer cell lines and its potential role in antiangiogenic therapy.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with appropriate benzyl alcohol derivatives.
  • Key Reactions : Alkylation with tert-butyl halides and ring-closing reactions are crucial steps.
  • Purification : Techniques such as recrystallization and solvent extraction are employed to ensure high purity .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the stereochemistry and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H} and 13C^{13}\text{C} NMR, is critical for confirming stereochemistry by analyzing coupling constants and splitting patterns (e.g., diastereotopic protons in the oxaphosphol ring). High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC or polarimetry ensures enantiomeric purity (>99% ee) . For impurity profiling, use reversed-phase HPLC with UV detection, referencing pharmacopeial standards for unidentified impurities .

Q. How can researchers optimize synthetic routes to improve yields of this chiral ligand?

  • Answer : Key steps include (1) stereoselective formation of the oxaphosphol ring via asymmetric catalysis or chiral auxiliaries, (2) protecting group strategies for the methoxy and tert-butyl substituents to prevent side reactions, and (3) purification via flash chromatography or crystallization. Reaction monitoring with TLC or LC-MS helps identify intermediates and optimize conditions (e.g., solvent polarity, temperature) .

Q. What are the critical storage conditions to maintain the compound’s stability?

  • Answer : Store under inert atmosphere (argon) at 2–8°C in airtight, light-resistant containers. The tert-butyl group and oxaphosphol ring are susceptible to hydrolysis and oxidation; thus, avoid exposure to moisture, heat (>25°C), or acidic/basic environments. Periodic purity checks via HPLC are recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and methoxy groups influence ligand performance in catalytic systems?

  • Answer : The tert-butyl group enhances steric bulk, favoring enantioselectivity in asymmetric catalysis by restricting substrate access to specific stereochemical environments. The methoxy group modulates electron density at the phosphorus center, affecting Lewis acidity and coordination geometry. Comparative studies with analogs (e.g., 2,6-dimethoxyphenyl derivatives) using X-ray crystallography and DFT calculations can quantify these effects .

Q. What strategies resolve contradictions in catalytic activity data between batch reactions and continuous-flow systems?

  • Answer : Potential discrepancies arise from differences in mass transfer, temperature gradients, or ligand degradation under flow conditions. Design experiments to (1) compare turnover frequency (TOF) and enantiomeric excess (ee) across systems, (2) use in-situ IR or Raman spectroscopy to monitor reaction progress, and (3) evaluate ligand stability via accelerated aging tests. Adjust parameters like residence time or catalyst loading to align outcomes .

Q. How can researchers address challenges in synthesizing diastereomeric byproducts during oxaphosphol ring formation?

  • Answer : Diastereomers may form due to competing transition states during ring closure. Mitigate this by (1) using chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce stereochemical control, (2) optimizing reaction kinetics (e.g., slow addition of reagents), and (3) employing dynamic kinetic resolution (DKR) strategies. Characterize byproducts via X-ray diffraction or NOESY NMR to identify structural deviations .

Q. What methodologies enable comparative analysis of this ligand’s performance against structurally similar phosphine-oxazoline (PHOX) ligands?

  • Answer : Conduct parallel catalytic reactions (e.g., asymmetric hydrogenation, cross-coupling) under identical conditions. Measure metrics such as ee, TOF, and substrate scope. Use computational tools (e.g., molecular docking, frontier molecular orbital analysis) to correlate ligand structure with catalytic activity. Publish results in a table comparing key parameters (see example below) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.